
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. The starting materials might include 6-methylpyridine, azetidine, and cinnamaldehyde derivatives. The synthesis could involve:
Formation of the azetidine ring: This step might involve cyclization reactions under basic or acidic conditions.
Attachment of the pyridine ring: This could be achieved through nucleophilic substitution or coupling reactions.
Formation of the enone structure: This might involve aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the enone to an alcohol or alkane.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents could include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It might act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific interactions with biological targets. It might interact with proteins, nucleic acids, or other biomolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other azetidine derivatives, pyridine-containing compounds, and enones. Examples could be:
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylpropane
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-ol
Uniqueness
The uniqueness of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one lies in its combination of functional groups and structural features, which might confer unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(E)-1-[3-(6-methylpyridin-2-yl)oxyazetidin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-14-6-5-9-17(19-14)22-16-12-20(13-16)18(21)11-10-15-7-3-2-4-8-15/h2-11,16H,12-13H2,1H3/b11-10+ |
Clave InChI |
JFWAPPMGIMMWRV-ZHACJKMWSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


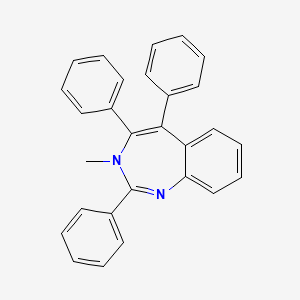
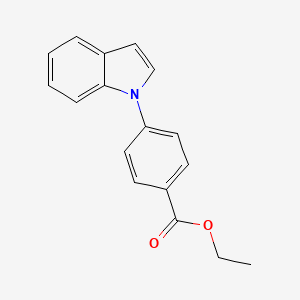




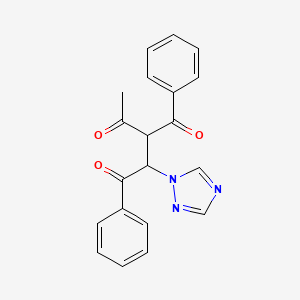



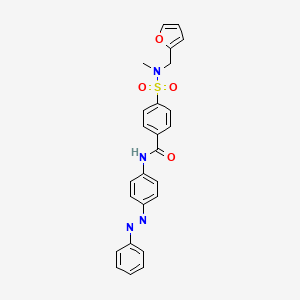
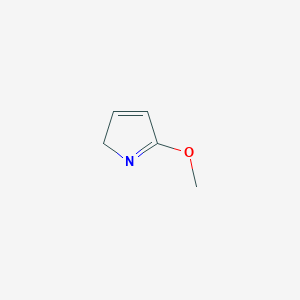
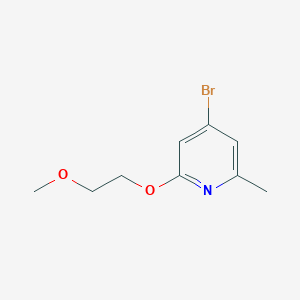
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
